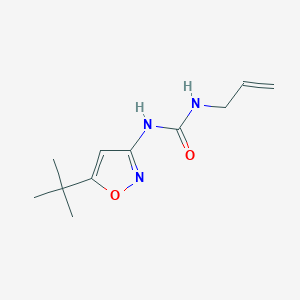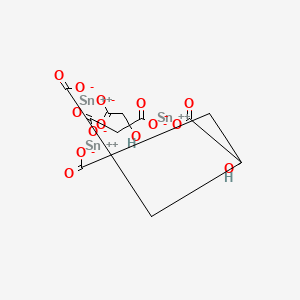
Tin(2+) citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Tin(2+) citrate can be synthesized by reacting a stannous salt, such as stannous chloride, with citric acid in an aqueous solution. The reaction typically involves dissolving the stannous salt in water and then adding citric acid under controlled pH conditions to form the this compound complex . The reaction can be represented as follows:
SnCl2+C6H8O7→Sn(C6H5O7)+2HCl
Industrial Production Methods
Industrial production of this compound involves similar principles but on a larger scale. The process may include additional steps for purification and crystallization to obtain a high-purity product. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield .
化学反应分析
Types of Reactions
Tin(2+) citrate undergoes various chemical reactions, including:
Oxidation: Tin(2+) can be oxidized to tin(4+) in the presence of oxidizing agents.
Reduction: Tin(2+) can act as a reducing agent, reducing other compounds while itself being oxidized.
Substitution: Ligand exchange reactions where the citrate ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: this compound can reduce metal ions such as silver and gold ions to their metallic forms.
Substitution: Ligand exchange can be facilitated by adding competing ligands under controlled pH and temperature conditions.
Major Products
Oxidation: Tin(4+) citrate or other tin(4+) compounds.
Reduction: Metallic silver or gold.
Substitution: New coordination complexes with different ligands.
科学研究应用
Chemistry
Tin(2+) citrate is used as a reducing agent in various chemical reactions. Its ability to donate electrons makes it valuable in synthesizing nanoparticles and other materials .
Biology
In biological research, this compound is studied for its potential antimicrobial properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial coatings and treatments .
Medicine
This compound is explored for its potential use in medical imaging and as a component in dental products. Its ability to interact with biological tissues and its relatively low toxicity make it a subject of interest in medical research .
Industry
In the industrial sector, this compound is used in electroplating and as a stabilizer in various formulations. Its role in producing high-quality coatings and its stability under different conditions make it valuable in manufacturing processes .
作用机制
The mechanism of action of tin(2+) citrate involves its ability to donate electrons and form complexes with various molecules. In biological systems, it can interact with cellular components, leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but its ability to disrupt microbial cell walls and interfere with metabolic processes is well-documented .
相似化合物的比较
Similar Compounds
Tin(4+) citrate: Tin in the +4 oxidation state, with different reactivity and applications.
Stannous fluoride: Used in dental products for its ability to strengthen tooth enamel.
Stannous chloride: A common reducing agent with applications in various chemical reactions.
Uniqueness
Tin(2+) citrate is unique due to its specific coordination with citric acid, which imparts distinct chemical properties. Its ability to act as both a reducing agent and a complexing agent makes it versatile in various applications. Compared to other tin compounds, its relatively low toxicity and stability under different conditions further enhance its appeal in research and industry .
属性
CAS 编号 |
59178-29-9 |
|---|---|
分子式 |
C12H10O14Sn3 |
分子量 |
734.3 g/mol |
IUPAC 名称 |
2-hydroxypropane-1,2,3-tricarboxylate;tin(2+) |
InChI |
InChI=1S/2C6H8O7.3Sn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI 键 |
OQXQWBAPFLMGSZ-UHFFFAOYSA-H |
规范 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sn+2].[Sn+2].[Sn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




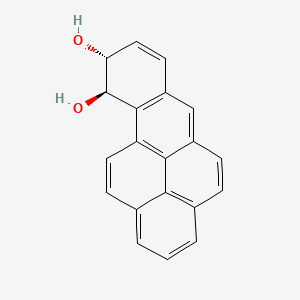
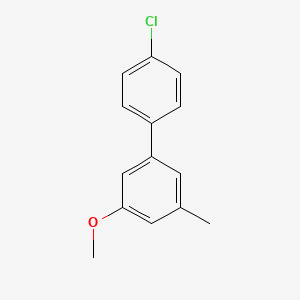
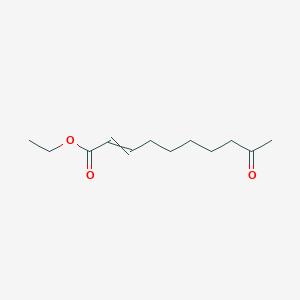



![9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14624699.png)



![8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one](/img/structure/B14624725.png)
